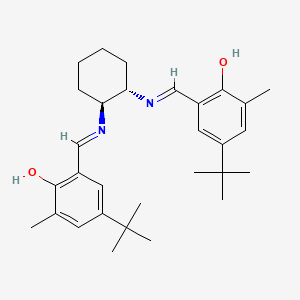
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine is a compound that features a pyrrolidine ring and a triazole ring. These structures are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
准备方法
The synthesis of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine typically involves the construction of the pyrrolidine and triazole rings followed by their conjugation. One common synthetic route includes the use of azide-alkyne cycloaddition (often referred to as the “click” reaction) to form the triazole ring. The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole or the cyclization of appropriate precursors . Industrial production methods would likely optimize these reactions for scale, focusing on yield, purity, and cost-effectiveness.
化学反应分析
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the triazole or pyrrolidine rings, potentially altering the compound’s biological activity.
科学研究应用
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and pathways.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine can be compared to other compounds with similar structures, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have diverse biological activities.
Triazole derivatives: Compounds with the triazole ring are known for their antifungal and antibacterial properties.
Pyrrolidin-2-one and pyrrolidin-2,5-diones: These compounds are also used in medicinal chemistry for their biological activities
属性
分子式 |
C9H17N5 |
|---|---|
分子量 |
195.27 g/mol |
IUPAC 名称 |
1-(3-pyrrolidin-1-ylpropyl)triazol-4-amine |
InChI |
InChI=1S/C9H17N5/c10-9-8-14(12-11-9)7-3-6-13-4-1-2-5-13/h8H,1-7,10H2 |
InChI 键 |
ARBSJMGNSNABCS-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCCN2C=C(N=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





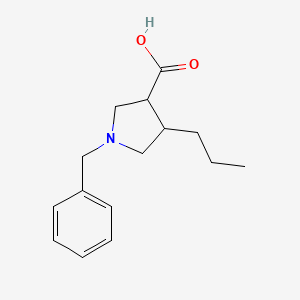
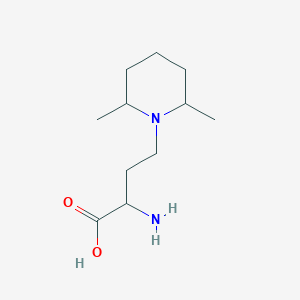

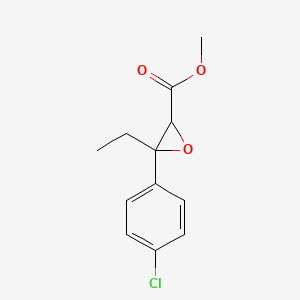
![3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13645012.png)

![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13645022.png)
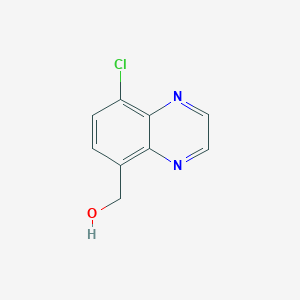
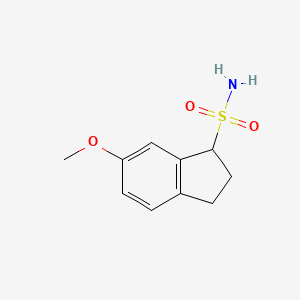
![6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B13645037.png)
